Cas no 1690024-87-3 ((2S)-2-amino-6,6-dimethylhept-4-ynoic acid)

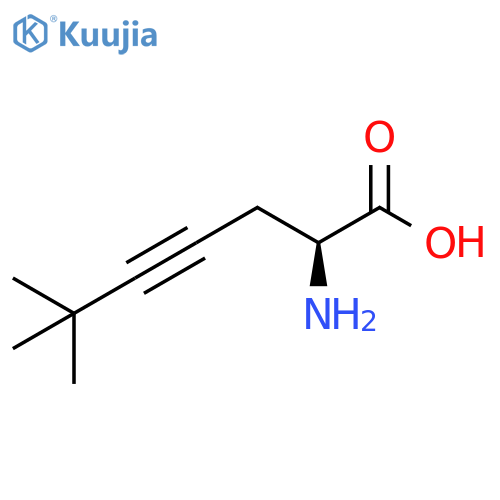

1690024-87-3 structure

商品名:(2S)-2-amino-6,6-dimethylhept-4-ynoic acid

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-6,6-dimethylhept-4-ynoic acid

- 4-Heptynoic acid, 2-amino-6,6-dimethyl-, (2S)-

- EN300-1298117

- (2S)-2-amino-6,6-dimethylhept-4-ynoicacid

- SCHEMBL10052916

- 1690024-87-3

-

- インチ: 1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12)/t7-/m0/s1

- InChIKey: OURDSQVJLLVWCA-ZETCQYMHSA-N

- ほほえんだ: C(O)(=O)[C@@H](N)CC#CC(C)(C)C

計算された属性

- せいみつぶんしりょう: 169.110278721g/mol

- どういたいしつりょう: 169.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

- 密度みつど: 1.063±0.06 g/cm3(Predicted)

- ふってん: 285.2±35.0 °C(Predicted)

- 酸性度係数(pKa): 2.03±0.10(Predicted)

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1298117-250mg |

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |

1690024-87-3 | 250mg |

$2277.0 | 2023-09-30 | ||

| Enamine | EN300-1298117-500mg |

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |

1690024-87-3 | 500mg |

$2376.0 | 2023-09-30 | ||

| Enamine | EN300-1298117-100mg |

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |

1690024-87-3 | 100mg |

$2178.0 | 2023-09-30 | ||

| Enamine | EN300-1298117-10000mg |

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |

1690024-87-3 | 10000mg |

$10643.0 | 2023-09-30 | ||

| Enamine | EN300-1298117-1000mg |

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |

1690024-87-3 | 1000mg |

$2475.0 | 2023-09-30 | ||

| Enamine | EN300-1298117-5000mg |

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |

1690024-87-3 | 5000mg |

$7178.0 | 2023-09-30 | ||

| Enamine | EN300-1298117-1.0g |

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |

1690024-87-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1298117-50mg |

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |

1690024-87-3 | 50mg |

$2079.0 | 2023-09-30 | ||

| Enamine | EN300-1298117-2500mg |

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |

1690024-87-3 | 2500mg |

$4851.0 | 2023-09-30 |

(2S)-2-amino-6,6-dimethylhept-4-ynoic acid 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

1690024-87-3 ((2S)-2-amino-6,6-dimethylhept-4-ynoic acid) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量